molecular formula C9H17N B8445676 3,4,4-Trimethylcyclohex-2-enamine

3,4,4-Trimethylcyclohex-2-enamine

Cat. No. B8445676
M. Wt: 139.24 g/mol
InChI Key: HLILYMRGZZBZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08440666B2

Procedure details

An ethanol-water solution (1:3, 4 mL) of 3,4,4-trimethylcyclohex-2-enone (500 mg, 3.62 mmol) and sodium acetate (356 mg, 4.35 mmol) was stirred with hydroxylamine sulfate (475 mg, 2.89 mmol) at 70° C. for 40 hours. After completion of the reaction, the reaction solution was extracted with ethyl acetate, and the resulting organic layer was evaporated under reduced pressure. The resulting residue was dissolved in tetrahydrofuran (5 mL), mixed with lithium aluminum hydride (412 mg, 10.9 mmol) at 0° C. and stirred at room temperature for 2 hours. After completion of the reaction, the reaction solution was mixed with saturated aqueous sodium sulfate, dried over anhydrous magnesium sulfate and filtered through celite, and the solvent was removed by vacuum distillation to give the desired product.
Quantity
412 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
356 mg
Type
reactant
Reaction Step Three
Quantity
475 mg
Type
reactant
Reaction Step Three
Name
ethanol water
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:9])([CH3:8])[CH2:6][CH2:5][C:4](=O)[CH:3]=1.C([O-])(=O)C.[Na+].S(O)(O)(=O)=O.[NH2:21]O.[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Na+].[Na+]>C(O)C.O>[CH3:1][C:2]1[C:7]([CH3:9])([CH3:8])[CH2:6][CH2:5][CH:4]([NH2:21])[CH:3]=1 |f:1.2,3.4,5.6.7.8.9.10,11.12.13,14.15|

Inputs

Step One
Name
Quantity
412 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
CC1=CC(CCC1(C)C)=O
Name
Quantity
356 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
475 mg
Type
reactant
Smiles
S(=O)(=O)(O)O.NO
Name
ethanol water
Quantity
4 mL
Type
solvent
Smiles
C(C)O.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the resulting organic layer was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in tetrahydrofuran (5 mL)
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed by vacuum distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC(CCC1(C)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.